molecular formula C22H16O4 B14407032 Triphenylene-1,2-diyl diacetate CAS No. 84040-74-4

Triphenylene-1,2-diyl diacetate

Cat. No.: B14407032
CAS No.: 84040-74-4
M. Wt: 344.4 g/mol
InChI Key: VJOXFQFHSCQHGT-UHFFFAOYSA-N
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Description

Triphenylene-1,2-diyl diacetate is a polycyclic aromatic compound featuring a triphenylene core substituted with two acetoxy groups at the 1,2-positions. Diacetate esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, solubility, and ease of derivatization. The absence of specific data on this compound in the evidence necessitates extrapolation from structurally related compounds, as detailed below.

Properties

CAS No.

84040-74-4

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

(1-acetyloxytriphenylen-2-yl) acetate

InChI

InChI=1S/C22H16O4/c1-13(23)25-20-12-11-19-17-9-4-3-7-15(17)16-8-5-6-10-18(16)21(19)22(20)26-14(2)24/h3-12H,1-2H3

InChI Key

VJOXFQFHSCQHGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Triphenylene-1,2-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triphenylene derivatives, such as heptaalkoxytriphenylenes and quinone derivatives .

Scientific Research Applications

Triphenylene-1,2-diyl diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylene-1,2-diyl diacetate involves its ability to undergo π-π stacking interactions, which facilitate the formation of columnar liquid crystalline phases. These interactions are crucial for its applications in organic semiconductors and optoelectronic devices. The molecular targets and pathways involved include the stabilization of charge carriers and enhancement of charge transport properties .

Comparison with Similar Compounds

Structural Analogues

a. Propane-1,2-diyl Diacetate (CAS 623-84-7)

  • Structure : A simple aliphatic diacetate ester.
  • Applications : Used as a solvent, plasticizer, and pharmaceutical excipient. USP/NF specifications require 98–102% purity .
  • Safety : Serves as a reference substance for skin/eye irritation assessments due to its ester functionality and low toxicity .

b. 1-Phenyl-1,2-ethanediol Diacetate (CAS 83023-91-0)

  • Structure : Aromatic diacetate with a phenyl group.
  • Applications: Potential use in fragrances (e.g., phenethyl alcohol derivatives) or as a synthetic intermediate .

c. trans-Cyclohexane-1,2-diyl Diacetate (CAS 1759-71-3)

  • Structure : Cyclohexane backbone with trans-configuration.
  • Applications : Intermediate in stereoselective synthesis (e.g., for antiparkinsonian agents or fused cyclopropanes) .

d. Nitroimidazole-Based Diacetates (Compounds 36 and 37)

  • Structure : 1-Methyl-5-nitroimidazole derivatives with bromo/methylphenyl substituents.
  • Applications : Antimicrobial or antiparasitic agents, leveraging the nitroimidazole pharmacophore .

e. 3-(Hexacosanoyloxy)propane-1,2-diyl Diacetate

  • Structure : Long-chain fatty acid esterified to a diacetate.
Functional Differences
  • Aliphatic vs. Aromatic Cores : Aliphatic diacetates (e.g., propane-1,2-diyl diacetate) exhibit higher flexibility and lower melting points, making them suitable as solvents. Aromatic analogs (e.g., 1-phenyl-1,2-ethanediol diacetate) enhance rigidity and UV stability for material science applications .
  • Biological Activity : Nitroimidazole-based diacetates show targeted bioactivity, while cyclohexane derivatives are prioritized for chiral synthesis .

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